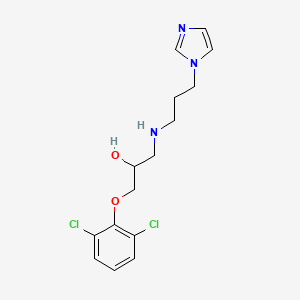
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol, also known as carvedilol, is a beta-blocker drug used in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Mecanismo De Acción
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol reduces the effects of the sympathetic nervous system on the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and improves endothelial function. It also has anti-inflammatory properties and reduces the expression of pro-inflammatory cytokines. Carvedilol has been found to improve insulin sensitivity and reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied in animal models and human clinical trials. However, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol also has some limitations for lab experiments. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It also has a wide range of effects on different organ systems, making it difficult to isolate specific effects.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Carvedilol has been shown to have neuroprotective effects and may be effective in slowing the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment. Carvedilol has been found to inhibit tumor growth and may be effective in combination with chemotherapy drugs. Additionally, there is ongoing research on the development of new formulations of 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol with improved pharmacokinetic properties.
Métodos De Síntesis
Carvedilol can be synthesized by reacting 2,6-dichlorophenol with propylene oxide to form 1-(2,6-dichlorophenoxy)propan-2-ol. This intermediate is then reacted with 3-imidazol-1-ylpropylamine to form 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing cardiovascular events in patients with hypertension.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-3-1-4-14(17)15(13)22-10-12(21)9-18-5-2-7-20-8-6-19-11-20/h1,3-4,6,8,11-12,18,21H,2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPCYWTARBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(CNCCCN2C=CN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)

![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)